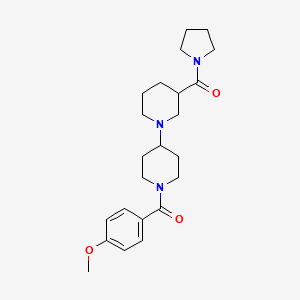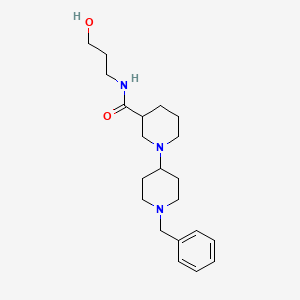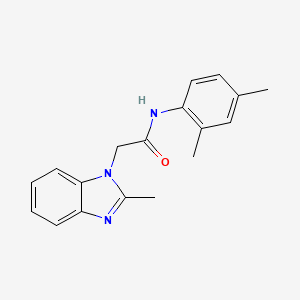![molecular formula C14H16FN5 B5312522 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as FPHN and has been studied for its mechanism of action, as well as its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FPHN is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. FPHN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Additionally, FPHN has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
FPHN has been shown to have several biochemical and physiological effects on the body. Studies have shown that FPHN can reduce inflammation in the body by inhibiting the activity of COX-2. Additionally, FPHN has been shown to inhibit the growth of cancer cells by inducing apoptosis (cell death) in these cells. FPHN has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPHN in lab experiments is that it is relatively easy to synthesize and purify. Additionally, FPHN has been shown to have a wide range of potential applications in various fields of research. However, one of the limitations of using FPHN in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on FPHN. One area of research is the development of FPHN-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the development of FPHN-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of FPHN and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of FPHN involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by the addition of piperidine and finally, the addition of acetonitrile. The resulting compound is then purified to obtain FPHN in its pure form.
Aplicaciones Científicas De Investigación
FPHN has been extensively studied for its potential applications in various fields of research. One of the most promising applications of FPHN is in the field of medicine. Several studies have shown that FPHN has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, FPHN has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
(1E)-N-(2-fluoroanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5/c15-11-6-2-3-7-12(11)18-19-13(10-16)14(17)20-8-4-1-5-9-20/h2-3,6-7,17-18H,1,4-5,8-9H2/b17-14?,19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNUYWGTKTFEV-QFVQXBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=NNC2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=N/NC2=CC=CC=C2F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)


![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)

![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)

